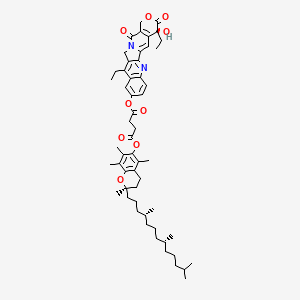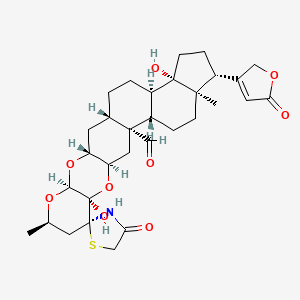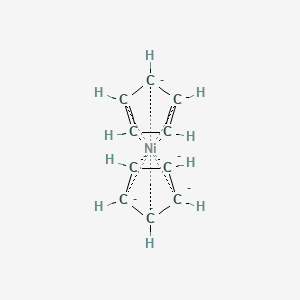
Chantriolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chantriolide A is a natural product found in Tacca plantaginea and Tacca chantrieri with data available.
Wissenschaftliche Forschungsanwendungen
Chantriolide A: Structural Analysis and Origin
Chantriolide A, a withanolide glucoside, was first identified in the rhizomes of Tacca chantrieri. This discovery was significant as withanolides were predominantly found in the Solanaceae family, making this the first occurrence in the Taccaceae family. The compound's structure was elucidated through extensive spectroscopic studies and acid hydrolysis (Yokosuka, Mimaki, & Sashida, 2003).
Chantriolide A in Hepatoprotective Research
Recent research has explored the hepatoprotective effects of withanolides, including chantriolide A, isolated from Tacca chantrieri. These compounds showed significant enhancement of cell viability in tert-butyl hydroperoxide-injured hepatocytes, indicating their potential in liver protection (Yang et al., 2022).
Chantriolide A and Inflammatory Response
Chantriolide A, along with other steroidal glucosides from Tacca chantrieri, demonstrated inhibitory effects on nitric oxide production in microglial cells. This indicates potential anti-inflammatory applications (Yen et al., 2016).
Additional Research
Further research into chantriolide A includes its isolation from Tacca plantaginea, contributing to the understanding of withanolide distribution across different plant species (Liu et al., 2006).
Eigenschaften
Produktname |
Chantriolide A |
|---|---|
Molekularformel |
C38H52O16 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,19S)-10-acetyloxy-5-hydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-17-oxo-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate |
InChI |
InChI=1S/C38H52O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-19,21-33,35,39,43-45,47H,7-12H2,1-6H3/t14-,18+,19+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1 |
InChI-Schlüssel |
USPJZXFXCUYTIH-OILQBTDASA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2C(=O)C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2C(=O)CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)COC8C(C(C(C(O8)CO)O)O)O |
Synonyme |
(22R)1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha-hydroxy-16-oxowith-24-enolide chantriolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{4,7-Bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod](/img/structure/B1250375.png)




![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)

